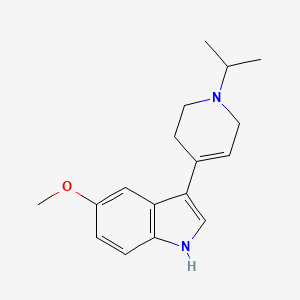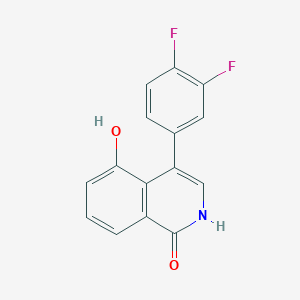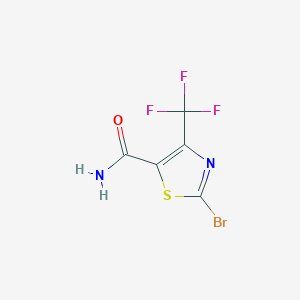
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring substituted with bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the bromination process . Another method involves the use of 2-bromo-4-(trifluoromethyl)thiazole as a starting material, which is then reacted with a carboxamide derivative under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazole derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to the disruption of biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(trifluoromethyl)thiazole: A precursor in the synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide with similar structural features.
2-Bromo-4-(trifluoromethyl)thiazole: A related compound used in various synthetic applications.
4-(Trifluoromethyl)thiazole-5-carboxamide: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C5H2BrF3N2OS |
|---|---|
Molecular Weight |
275.05 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-11-2(5(7,8)9)1(13-4)3(10)12/h(H2,10,12) |
InChI Key |
FKDQADPRJIACOX-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



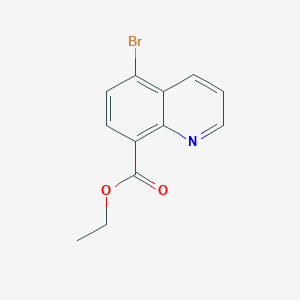



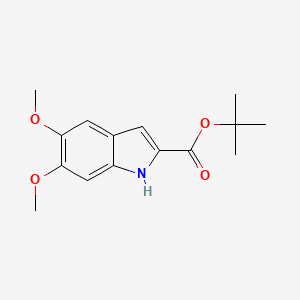


![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine](/img/structure/B11845634.png)
